N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

Analytical Chemistry Reference Material Characterization Pharmaceutical Impurity Testing

Non-equivalent nitrosamine standards cause inaccurate quantification and regulatory non-compliance. This high-molecular-weight nitrosamine (MW 298.51) features branched alkyl chains that confer distinct chromatographic retention, essential for method specificity in complex matrices. - Mandated reference for EN 71-12:2013 elastomer & finger paint migration testing. - Validated for LC-MS/MS and GC-MS NDSRI method development and batch release. - Supplied with a comprehensive certificate of analysis ensuring full traceability.

Molecular Formula C18H38N2O
Molecular Weight 298.515
CAS No. 1207995-62-7
Cat. No. B589481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
CAS1207995-62-7
Synonyms3,5,5-trimethyl-N-nitroso-N-(3,5,5-trimethylhexyl)-1-hexanamine;  Bis(3,5,5-trimethylhexyl)-N-nitrosoamine; 
Molecular FormulaC18H38N2O
Molecular Weight298.515
Structural Identifiers
SMILESCC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C
InChIInChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3
InChIKeyJAXCREYHJGJFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine Reference Standard


N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (CAS 1207995-62-7), also known as N-Nitrosodiisononylamine (NDiNA), is a high-molecular-weight nitrosamine (MW 298.51 g/mol, C₁₈H₃₈N₂O) characterized by branched alkyl chains . It is recognized for its carcinogenicity in rodent models and is utilized as a certified reference material (CRM) or analytical standard for method development, validation, and quality control (QC) in pharmaceutical, environmental, and consumer product testing [1].

Method workflow Supports method development & validation for high-MW branched nitrosamines in complex matrices
Regulatory use Mandated analyte for EN 71-12 toy safety testing and NDSRI screening in pharmaceuticals
Research model Reported rodent carcinogenicity supports use as a positive control in toxicology studies

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine Substitution Risks


N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (NDiNA) cannot be substituted by simpler nitrosamines like NDMA or NDEA due to significant differences in physicochemical properties and chromatographic behavior. The branched, high-carbon side chains of NDiNA confer higher lipophilicity (LogP) and a markedly different retention time in both GC and LC systems compared to smaller, volatile nitrosamines [1]. This necessitates a distinct analytical approach; using a non-equivalent standard would lead to inaccurate quantification and non-compliance with regulatory frameworks such as ICH M7 and EN 71-12 [2].

Chromatographic mismatch
High lipophilicity from branched C9 chains alters retention time vs. small nitrosamines (NDMA, NDEA), compromising accurate quantification if substituted.
Regulatory non-compliance
EN 71-12 explicitly lists NDiNA; using an alternative standard may not meet accreditation requirements for toy safety testing.

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine vs. Alternative Nitrosamine Standards


Purity Specification vs. NDMA and NDEA

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is commonly provided as an analytical standard with a certified purity of ≥90% by HPLC, as per ISO 17034 guidelines [1]. In comparison, reference standards for N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) are frequently supplied with significantly higher purity, such as 99.5% or 99.9% [REFS-2, REFS-3]. This difference in purity specification is not a flaw but a characteristic of the compound's synthesis complexity, which directly impacts procurement decisions regarding cost and suitability for trace-level quantification.

Certified purity
Head-to-head
NDiNA ≥90% (HPLC) vs NDMA ≥99.9%, NDEA 99.7%
Informs appropriate grade selection; avoids over-specification for branched nitrosamine methods.
Per ISO 17034 CRM production; lower purity reflects synthesis complexity.
Analytical Chemistry Reference Material Characterization Pharmaceutical Impurity Testing

Regulatory Mandate: EN 71-12 Toy Safety

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (NDiNA) is explicitly mandated for monitoring under the European harmonized standard EN 71-12:2013 for toy safety [1]. This regulatory requirement creates a distinct, verifiable demand for this specific compound. In contrast, other nitrosamines like N-nitrosodiisopropylamine (NDiPA) or N-nitrosodibutylamine (NDBA), while also potential contaminants, are not listed among the primary analytes in this specific standard, making NDiNA a non-substitutable reference material for laboratories conducting EN 71-12 compliance testing.

Regulatory inclusion
Class-level
Listed in Table 2 of EN 71-12:2013
Creates a non-substitutable requirement for compliance testing labs.
Other nitrosamines (NDiPA, NDBA) not mandated in this standard.
Regulatory Science Consumer Product Safety Compliance Testing

Carcinogenicity Profile vs. Less-Potent NDSRIs

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (NDMDA) has been shown to be carcinogenic in rats, establishing it as a compound of significant toxicological concern . This contrasts with the toxicity profile of N-Nitrosodibutylamine (NDBA), for which acute toxicity data (LD50 oral, rat) is available but specific carcinogenicity studies are less prominently cited in the same context . The demonstrated in vivo carcinogenicity of NDiNA makes it a more critical and high-priority target for sensitive analytical methods in pharmaceutical and environmental monitoring compared to nitrosamines with less defined or lower-potency carcinogenic profiles.

Carcinogenicity profile
Data to verify
Carcinogenic in rats (reported); NDBA: acute toxicity LD50 only
Supports prioritization for analytical scrutiny; context-dependent.
Carcinogenicity data source not specified; review required.
Toxicology Risk Assessment Carcinogenicity

Application Scenarios for N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine


EN 71-12 Toy Safety Compliance Testing

Analytical laboratories accredited for EN 71-12:2013 compliance testing require N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (NDiNA) as a specific analytical standard. This standard is essential for calibrating HPLC-MS/MS systems to quantify the migration of N-nitrosamines and N-nitrosatable substances from elastomeric toys and finger paints. The regulatory mandate for this specific analyte creates a non-negotiable procurement need for certified reference materials of this compound [1].

Pharmaceutical NDSRI Method Development

In pharmaceutical quality control, N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is used as a reference standard during the development and validation of analytical methods for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Its unique retention time and mass spectrometric fragmentation pattern, compared to common small-molecule nitrosamines like NDMA, make it an essential tool for establishing specificity and resolution in GC-MS and LC-MS methods used for batch release and stability studies [2].

Carcinogenicity and Toxicology Research

Research groups investigating the mechanisms of nitrosamine-induced carcinogenesis procure N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine to serve as a positive control or test article in in vivo and in vitro studies. Its established carcinogenicity in rat models makes it a valuable compound for studying structure-activity relationships (SAR) and risk assessment, providing a basis for comparing the potency of other NDSRIs and environmental nitrosamines.

Environmental and Food Safety Monitoring

Environmental testing laboratories use N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine standards to develop and implement methods for detecting and quantifying this compound in complex matrices such as water, soil, and food products. Its presence in certain food items and regulation by bodies like the USDA drives the need for high-quality analytical standards to ensure monitoring programs can accurately identify and measure this specific contaminant.

Application
Selection Property
Validation Focus
EN 71-12 Toy Safety Compliance
Regulatory-mandated analyte specificity
Calibration linearity & LOD in toy migration solutions
Pharmaceutical NDSRI Method Development
Unique chromatographic retention & MS fragmentation
Specificity and resolution in API matrix
Toxicology & Carcinogenicity Research
Reported rodent carcinogenicity endpoint
Positive control response reproducibility
Environmental & Food Safety Monitoring
Applicability to complex environmental/food matrices
Matrix spike recovery and LOD in water/soil/food

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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